Eicosatetraenoic acid, 5-hydroxy-
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Overview
Description
Eicosatetraenoic acid, 5-hydroxy- is a metabolite of arachidonic acid, classified as an eicosanoid. It is produced by various cell types in humans and other animals. This compound plays a significant role in the regulation of inflammatory and immune responses. It is also involved in various physiological processes, including the promotion of cancer cell growth, bone resorption, and hormone secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosatetraenoic acid, 5-hydroxy- is synthesized from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase (ALOX5). The process involves the conversion of arachidonic acid to its hydroperoxide derivative, arachidonic acid 5-hydroperoxide, which is then rapidly converted to eicosatetraenoic acid, 5-hydroxy- by cellular peroxidases .
Industrial Production Methods: Industrial production of eicosatetraenoic acid, 5-hydroxy- typically involves the extraction and purification of arachidonic acid from natural sources, followed by enzymatic conversion using ALOX5. The process may also involve solid-phase extraction (SPE) and liquid-liquid extraction (LLE) techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Eicosatetraenoic acid, 5-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its conversion to 5-oxo-eicosatetraenoic acid by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ .
Common Reagents and Conditions:
Reduction: Cellular peroxidases are involved in the reduction of hydroperoxide derivatives to hydroxy derivatives.
Major Products:
5-Oxo-eicosatetraenoic acid: Formed by the oxidation of eicosatetraenoic acid, 5-hydroxy-.
Leukotriene A4: Formed through a series of enzymatic reactions involving ALOX5.
Scientific Research Applications
Eicosatetraenoic acid, 5-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: Investigated for its role in cell signaling, inflammation, and immune responses.
Medicine: Explored for its potential in treating inflammatory diseases, asthma, and certain types of cancer
Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.
Mechanism of Action
Eicosatetraenoic acid, 5-hydroxy- exerts its effects through the activation of specific receptors and signaling pathways. It is metabolized to 5-oxo-eicosatetraenoic acid, which binds to the G protein-coupled OXE receptor. This receptor is highly expressed on eosinophils, basophils, neutrophils, monocytes/macrophages, and various cancer cell lines. The activation of the OXE receptor leads to proinflammatory responses, cell survival, and proliferation .
Comparison with Similar Compounds
Leukotriene B4: Another metabolite of arachidonic acid with similar proinflammatory properties.
12-Hydroxy-eicosatetraenoic acid: Involved in the regulation of platelet aggregation and vascular permeability.
15-Hydroxy-eicosatetraenoic acid: Plays a role in the modulation of immune responses and inflammation.
Uniqueness: Eicosatetraenoic acid, 5-hydroxy- is unique due to its specific role in the formation of 5-oxo-eicosatetraenoic acid and its potent proinflammatory effects. It is also distinct in its ability to promote cancer cell growth and bone resorption, making it a critical compound in both physiological and pathological processes .
Properties
CAS No. |
73179-98-3 |
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Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2E,4Z,6E,8E)-5-hydroxyicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h12-18,21H,2-11H2,1H3,(H,22,23)/b13-12+,16-14+,18-15+,19-17- |
InChI Key |
IGRQPYZQPLBSAP-DQVHGTJVSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C=C/C(=C/C=C/C(=O)O)/O |
Canonical SMILES |
CCCCCCCCCCCC=CC=CC(=CC=CC(=O)O)O |
Origin of Product |
United States |
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